N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide
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Overview
Description
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is an organic compound with potential applications in various fields such as pharmaceuticals, chemical research, and materials science. This compound features an acetamide group bonded to a methyl group and a benzene ring substituted with a formyl group in the para position. These structural features contribute to its stability, solubility, and reactivity, making it suitable for a variety of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide involves several steps. One common method includes:
Halogenation Reaction: A compound undergoes halogenation to form an intermediate.
Hydrolysis: The intermediate is hydrolyzed to form another compound.
Esterification: The hydrolyzed compound undergoes esterification.
Amine Transesterification: The esterified compound reacts with an amine to form the desired product.
Oxidation: The final step involves oxidation to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, reducing synthesis steps, and using conventional and easily available starting materials. The process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide has several key applications:
Pharmaceuticals: It serves as a building block for synthesizing various drugs.
Chemical Research: It is a valuable reagent and intermediate in chemical research, capable of undergoing various reactions to synthesize more complex molecules.
Materials Science: Its stability and reactivity make it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide exerts its effects involves interactions with molecular targets and pathways. The formyl group and acetamide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(4-formylphenyl)acetamide
- N-Ethyl-2-(4-formylphenoxy)acetamide
Uniqueness
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is unique due to its specific structural features, including the para-substituted formyl group on the benzene ring and the acetamide group bonded to a methyl group. These features contribute to its distinct stability, solubility, and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
61630-14-6 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[2-(4-formylphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(15)13(2)8-7-11-3-5-12(9-14)6-4-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
PMCOVNAXOCVLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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